molecular formula C8H11ClN2O2 B12942193 (R)-3-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride

(R)-3-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride

Cat. No.: B12942193
M. Wt: 202.64 g/mol
InChI Key: JKJLGZJLBIJKCB-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride is a chiral compound with a pyridine ring attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of ®-3-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Peracids such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like alkyl halides and organometallic compounds are used under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Piperidine derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

®-3-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the amino and carboxyl groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • **3-Amino-3-(pyridin-3-yl)propanoic acid
  • **3-Amino-3-(pyridin-2-yl)propanoic acid
  • **3-Amino-3-(pyridin-4-yl)butanoic acid

Uniqueness

®-3-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride is unique due to its specific chiral configuration and the position of the pyridine ring. This configuration can result in distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

(3R)-3-amino-3-pyridin-4-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c9-7(5-8(11)12)6-1-3-10-4-2-6;/h1-4,7H,5,9H2,(H,11,12);1H/t7-;/m1./s1

InChI Key

JKJLGZJLBIJKCB-OGFXRTJISA-N

Isomeric SMILES

C1=CN=CC=C1[C@@H](CC(=O)O)N.Cl

Canonical SMILES

C1=CN=CC=C1C(CC(=O)O)N.Cl

Origin of Product

United States

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